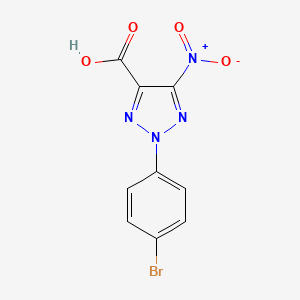2-(4-Bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15819131
Molecular Formula: C9H5BrN4O4
Molecular Weight: 313.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H5BrN4O4 |
|---|---|
| Molecular Weight | 313.06 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-5-nitrotriazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H5BrN4O4/c10-5-1-3-6(4-2-5)13-11-7(9(15)16)8(12-13)14(17)18/h1-4H,(H,15,16) |
| Standard InChI Key | GITZKGWRPPACMI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2N=C(C(=N2)[N+](=O)[O-])C(=O)O)Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 2-(4-bromophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is defined by a 1,2,3-triazole ring substituted at positions 2, 4, and 5. The triazole ring itself is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Key substituents include:
-
A 4-bromophenyl group at position 2, contributing steric bulk and halogen-mediated electronic effects.
-
A carboxylic acid group at position 4, enabling hydrogen bonding and salt formation.
-
A nitro group at position 5, introducing strong electron-withdrawing characteristics.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅BrN₄O₄ |
| Molecular Weight | 313.07 g/mol |
| Appearance | Crystalline powder |
| Solubility | Moderate in polar solvents |
| Key Functional Groups | Triazole, Bromophenyl, Nitro, Carboxylic Acid |
The molecular formula was derived by integrating structural data from analogous compounds . The bromophenyl group (C₆H₄Br) and nitro group (NO₂) contribute to a molecular weight of 313.07 g/mol, calculated using atomic masses from standardized tables .
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1,2,3-triazole derivatives typically employs the Huisgen 1,3-dipolar cycloaddition, a click chemistry reaction between azides and alkynes. For this compound, a modified approach is hypothesized:
-
Formation of the Triazole Core: Reaction of a bromophenyl-substituted alkyne with an azide precursor under copper(I) catalysis.
-
Nitration: Introduction of the nitro group via electrophilic aromatic substitution using nitric acid.
-
Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 4 to a carboxylic acid.
Analytical Characterization
Key techniques for confirming structure and purity include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve proton environments near the bromophenyl and nitro groups.
-
Infrared Spectroscopy (IR): Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
-
Mass Spectrometry: High-resolution MS validates the molecular ion peak at m/z 313.07 .
Future Directions
Further research should prioritize:
-
Synthetic Optimization: Developing one-pot methodologies to improve yield.
-
Biological Screening: Testing against fungal, bacterial, and cancer cell lines.
-
Computational Studies: Molecular docking to predict target enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume